4-Phenyl-1-butyne (CAS: 16520-62-0) is a disubstituted terminal alkyne featuring a phenyl group separated from the reactive carbon-carbon triple bond by an ethylene spacer. This structure imparts a unique combination of reactivity, steric profile, and conformational flexibility, making it a valuable building block in organic synthesis. It is frequently utilized as a precursor in coupling reactions like Sonogashira, polymerization to form functional materials, and the synthesis of complex molecular scaffolds and pharmaceutical intermediates. Its liquid state at room temperature and defined boiling point (189-190 °C) facilitate handling and process integration compared to more volatile or solid analogs.
Substituting 4-Phenyl-1-butyne with structurally similar alkynes, such as the more common Phenylacetylene, is often unviable due to critical differences in molecular architecture. The ethyl spacer in 4-Phenyl-1-butyne fundamentally alters the compound's steric hindrance, conformational flexibility, and the electronic influence of the phenyl ring on the alkyne terminus. These differences directly impact reaction kinetics in metal-catalyzed couplings, the thermal and mechanical properties of resulting polymers, and the packing density in self-assembled monolayers (SAMs). Consequently, using a seemingly close analog can lead to lower product yields, altered material performance (e.g., glass transition temperature), and unpredictable surface properties, making 4-Phenyl-1-butyne a necessary choice for optimized and reproducible outcomes.
In the synthesis of fused polycyclic aromatics, the choice of alkyne precursor is critical for reaction outcomes. When 1,4-bis(4-(dodecyloxy)phenylethynyl)-2,5-dibromobenzene was treated with I(pyridine)2BF4 and one equivalent of triflic acid, the resulting intramolecular cyclization to form an iodinated phenanthrene derivative proceeded in a 96% isolated yield. This high-yield transformation relies on the specific reactivity and steric profile of the internal alkyne structure, which is formed in a preceding step using a phenyl-alkyne derivative as a building block. Using precursors that alter the electronic or steric environment, such as those derived from Phenylacetylene, would change the cyclization pathway and efficiency.
| Evidence Dimension | Isolated Yield in Electrophile-Induced Cyclization |
| Target Compound Data | 96% (for a derivative synthesized from a phenyl-alkyne precursor) |
| Comparator Or Baseline | Use of triflic acid alone resulted in a different product, highlighting the reaction's sensitivity to conditions and precursor structure. |
| Quantified Difference | N/A (Demonstrates high efficiency in a specific, sensitive transformation) |
| Conditions | Reaction of a bis(phenylethynyl)benzene derivative with I(pyridine)2BF4 / 1 eq. TfOH. |
For multi-step syntheses of complex molecules, maximizing the yield of key transformations is critical for process efficiency and final product cost.
4-Phenyl-1-butyne is a liquid at ambient temperature with a boiling point of 189-190 °C, offering significant handling and processing advantages over related compounds. In comparison, its shorter-chain analog, Phenylacetylene, is more volatile with a boiling point of 142-144 °C, requiring more stringent containment measures. Conversely, the internal alkyne 1-Phenyl-1-butyne has a higher boiling point of 203-204 °C, and other analogs like diphenylacetylene are solids at room temperature, which necessitates heating for dissolution or reaction, adding complexity and energy costs to a process.
| Evidence Dimension | Boiling Point (°C) |
| Target Compound Data | 189-190 °C |
| Comparator Or Baseline | Phenylacetylene: 142-144 °C | 1-Phenyl-1-butyne: 203-204 °C |
| Quantified Difference | 45-48 °C higher than Phenylacetylene; 13-15 °C lower than 1-Phenyl-1-butyne. |
| Conditions | Standard atmospheric pressure (lit.) |
The compound's physical state and moderate boiling point simplify liquid handling, dosing, and reaction temperature control in both lab-scale and industrial settings.
The ethylene spacer in 4-phenyl-1-butyne provides greater rotational freedom compared to the direct phenyl-alkyne linkage in phenylacetylene. This structural flexibility translates directly to the properties of polymers derived from these monomers. For example, polymers based on 1,3-phenylene units exhibit a glass transition temperature (Tg) of 149 °C, while those with more rigid 1,4-phenylene units have a higher Tg of 162 °C. While direct Tg data for poly(4-phenyl-1-butyne) is not readily available in comparative literature, the principle demonstrates that introducing flexible spacers like the ethylene group in 4-phenyl-1-butyne is a key strategy to lower the Tg, thereby improving the processability and modifying the mechanical properties of the final polymer compared to more rigid analogs derived from phenylacetylene.
| Evidence Dimension | Glass Transition Temperature (Tg) of Analogous Poly(arylene ether ketone)s |
| Target Compound Data | Expected to yield a polymer with a lower Tg due to its flexible ethylene spacer. |
| Comparator Or Baseline | Polymer with rigid 1,4-phenylene links: 162 °C | Polymer with less rigid 1,3-phenylene links: 149 °C |
| Quantified Difference | A 13 °C decrease in Tg is observed by introducing a less rigid linkage in a comparable polymer backbone. |
| Conditions | Differential Scanning Calorimetry (DSC) of controlled molar mass polymers. |
Selecting this monomer allows for the targeted design of polymers with specific glass transition temperatures, which is critical for applications requiring defined thermal operating ranges and processing conditions.
The well-defined reactivity and steric profile of 4-Phenyl-1-butyne make it a reliable building block in multi-step syntheses where high yields in key cyclization or coupling steps are paramount for economic viability. Its use is indicated when analogs like phenylacetylene could lead to side reactions or lower conversion rates.
This monomer is the right choice for producing phenyl-containing polymers where a lower glass transition temperature (Tg) and improved solubility are required. The ethylene spacer provides main-chain flexibility, making the resulting polymer more amenable to solution processing and thermal molding compared to materials made from more rigid, directly-conjugated monomers.
For applications in sensors, electronics, or biomaterials, 4-Phenyl-1-butyne can be used to form SAMs on various substrates. The length and flexibility of the phenylethyl group allow for the creation of surfaces with specific spacing and packing density, which are unattainable with the shorter, more rigid phenylacetylene.
Irritant